4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide

Catalog No.
S13627721
CAS No.
669766-79-4
M.F
C9H11N5O2
M. Wt
221.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H...

CAS Number

669766-79-4

Product Name

4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide

IUPAC Name

4,8-dihydroxy-7-methyl-4H-pyrido[3,4-d]pyridazine-3-carboximidamide

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

InChI

InChI=1S/C9H11N5O2/c1-4-7(15)5-3-13-14(9(10)11)8(16)6(5)2-12-4/h2-3,8,15-16H,1H3,(H3,10,11)

InChI Key

LOVWHAFBERAQGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(N(N=CC2=C1O)C(=N)N)O

4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide is a nitrogen-containing heterocyclic compound characterized by its unique pyridazine structure. It has the molecular formula C9H11N5O2C_9H_{11}N_5O_2 and is recognized for its potential biological activities and applications in medicinal chemistry. The compound features two hydroxyl groups at positions 4 and 8, a methyl group at position 7, and a carboximidamide functional group at position 3, contributing to its reactivity and interaction with biological targets .

The chemical reactivity of 4,8-dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide can be attributed to the presence of multiple functional groups. Key reactions include:

  • Hydroxyl Group Reactions: The hydroxyl groups can participate in hydrogen bonding and nucleophilic attacks, making them essential in forming derivatives through esterification or etherification.
  • Carboximidamide Group Chemistry: This group can undergo hydrolysis to form corresponding carboxylic acids and amines, which may further react in various coupling reactions.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

Research indicates that 4,8-dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide exhibits significant biological activity. It has shown potential as an inhibitor of various enzymes involved in cancer progression and other diseases. Studies have highlighted its effectiveness against specific targets such as tyrosine kinases, which play critical roles in cell signaling pathways associated with cancer and inflammation .

Several synthetic approaches have been reported for the preparation of 4,8-dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide:

  • Multi-Step Synthesis: A common method involves the condensation of appropriate pyridine derivatives followed by hydroxylation and functionalization at the carboximidamide position.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis techniques that streamline the process by combining multiple reaction steps into a single reaction vessel, enhancing yield and reducing time.
  • Catalytic Methods: The use of catalysts has been explored to improve reaction efficiency and selectivity during the synthesis of this compound.

The unique structure of 4,8-dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide makes it suitable for various applications:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated as a potential therapeutic agent for treating cancers and inflammatory diseases.
  • Chemical Probes: The compound can serve as a chemical probe in biochemical research to study enzyme functions and cellular processes.
  • Agricultural Chemicals: Its properties may also be explored for developing agrochemicals aimed at pest control or plant growth regulation.

Interaction studies have focused on understanding how 4,8-dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide interacts with various biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to specific proteins or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • In Vivo Studies: Investigating the pharmacokinetics and pharmacodynamics in animal models to assess efficacy and safety profiles.
  • Molecular Docking Studies: Computational methods are employed to predict how the compound fits into active sites of target proteins, providing insights into its mechanism of action.

Several compounds share structural similarities with 4,8-dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1,4-Dichloro-7-methylpyrido[3,4-d]pyridazineChlorine substituentsAnticancer propertiesHalogenated derivative
Pyrido[2,3-d]pyrimidineDifferent ring structureAntiviral activityContains pyrimidine moiety
Pyrido[3,2-d]pyrimidineSimilar core structureAntimicrobial effectsExhibits broader spectrum

These comparisons illustrate how 4,8-dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide stands out due to its specific hydroxyl and carboximidamide functionalities that enhance its biological relevance compared to other similar compounds.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

221.09127461 g/mol

Monoisotopic Mass

221.09127461 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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